1,3-Bis(morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin
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Overview
Description
5-(4-ETHOXYPHENYL)-5-METHYL-1,3-BIS(MORPHOLINOMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring-like structure that includes atoms of at least two different elements
Preparation Methods
The synthesis of 5-(4-ETHOXYPHENYL)-5-METHYL-1,3-BIS(MORPHOLINOMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multi-step organic reactionsThe reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinomethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
5-(4-ETHOXYPHENYL)-5-METHYL-1,3-BIS(MORPHOLINOMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its activity against certain enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-ETHOXYPHENYL)-5-METHYL-1,3-BIS(MORPHOLINOMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
When compared to similar compounds, 5-(4-ETHOXYPHENYL)-5-METHYL-1,3-BIS(MORPHOLINOMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE stands out due to its unique combination of functional groups. Similar compounds include other imidazole derivatives and morpholine-containing molecules. the presence of both ethoxyphenyl and morpholinomethyl groups in this compound provides distinct chemical and biological properties that are not observed in its analogs .
Properties
CAS No. |
98402-11-0 |
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Molecular Formula |
C22H32N4O5 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-5-methyl-1,3-bis(morpholin-4-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C22H32N4O5/c1-3-31-19-6-4-18(5-7-19)22(2)20(27)25(16-23-8-12-29-13-9-23)21(28)26(22)17-24-10-14-30-15-11-24/h4-7H,3,8-17H2,1-2H3 |
InChI Key |
HQISKOUIEFIJGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2CN3CCOCC3)CN4CCOCC4)C |
Origin of Product |
United States |
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